N-[1-[3-(Difluoromethoxy)phenyl]ethyl]-5-(dithiolan-3-yl)pentanamide
Description
N-[1-[3-(Difluoromethoxy)phenyl]ethyl]-5-(dithiolan-3-yl)pentanamide is a synthetic compound featuring a lipoic acid (dithiolane) moiety linked to a substituted phenyl group via a pentanamide backbone. The dithiolane ring (1,2-dithiolane) confers redox-active properties, while the difluoromethoxy group enhances metabolic stability and lipophilicity compared to methoxy or hydroxy analogs .
Properties
IUPAC Name |
N-[1-[3-(difluoromethoxy)phenyl]ethyl]-5-(dithiolan-3-yl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F2NO2S2/c1-12(13-5-4-6-14(11-13)22-17(18)19)20-16(21)8-3-2-7-15-9-10-23-24-15/h4-6,11-12,15,17H,2-3,7-10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELWSKIRXQJQFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC(F)F)NC(=O)CCCCC2CCSS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F2NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of molecules, including:
2.1. Dithiolane-Containing Pentanamides
- N-[(1R,2R)-1-[[bis(4-Methoxyphenyl)phenylmethoxy]methyl]-2-hydroxypropyl]-5-(dithiolan-3-yl)pentanamide (2): Key Differences: Incorporates a DMT-protected sugar-like moiety instead of the difluoromethoxy-phenyl group. Properties: Exhibits stereoisomerism (41% yield as a mixture) and enhanced solubility due to hydroxyl groups . Applications: Used in nucleic acid conjugation studies, leveraging the dithiolane’s affinity for gold nanoparticles .
- 8-[4-(Dithiolan-3-yl)butanoylamino]-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]octanamide (8c): Key Differences: Longer alkyl chain (octanamide vs. pentanamide) and additional hydroxyl groups. Properties: Lower lipophilicity (logP ~1.2) compared to the target compound, inferred from structural modifications .
2.2. Arylpiperazine/Diazepane Pentanamides
- 5-(4-(3-Cyanophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7d): Key Differences: Replaces dithiolane with a piperazine ring and substitutes the phenyl group with a thiophene. Properties: Higher dopamine D3 receptor selectivity (Ki = 2.3 nM) due to the cyanophenyl group . Synthesis: 34% yield via sequential chromatography .
- N-(quinolin-3-yl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (10e): Key Differences: Trifluoromethylphenyl enhances metabolic stability; quinoline moiety increases CNS penetration. Properties: Moderate D3 receptor affinity (Ki = 15 nM) and 37% yield after dual-column purification .
2.3. Functionalized Amides with Bioactive Moieties
- (Z)-but-2-enedioic acid;N-[2-(dimethylamino)ethyl]-5-(dithiolan-3-yl)pentanamide: Key Differences: Dimethylaminoethyl group replaces the difluoromethoxy-phenyl chain. Properties: Demonstrated antioxidant activity in vitro, with toxicity data cataloged in PubChem (CID: 11292282) .
Q & A
Q. What are the key considerations in designing a multi-step synthesis route for N-[1-[3-(Difluoromethoxy)phenyl]ethyl]-5-(dithiolan-3-yl)pentanamide?
Methodological Answer: A robust synthesis route requires:
- Stepwise Functionalization : Introduce the difluoromethoxy and dithiolane groups sequentially to avoid side reactions. For example, the 3-(difluoromethoxy)phenyl moiety can be synthesized via nucleophilic substitution using difluoromethyl reagents under controlled pH .
- Solvent and Temperature Optimization : Use polar aprotic solvents (e.g., DCE) for coupling reactions and maintain reflux conditions (e.g., 80–100°C) for amide bond formation .
- Protection/Deprotection Strategies : Protect reactive thiol groups during intermediate steps using trityl or acetyl groups to prevent oxidation .
Q. Table 1: Example Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Purpose | Yield (%) |
|---|---|---|---|
| 1 | ACE-Cl, K₂CO₃, DCE, reflux | Amide coupling | ~60–70 |
| 2 | Na(OAc)₃BH, CH₃COOH | Reductive alkylation | 40–50 |
| 3 | K₂CO₃, MeOH, reflux | Deprotection | >80 |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying the difluoromethoxy group (δ ~6.8–7.2 ppm for aromatic protons, δ ~120 ppm for CF₂O in ¹³C) and dithiolane protons (δ ~2.8–3.2 ppm) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Q. How can researchers optimize reaction conditions to improve yield and reproducibility?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial design to test variables like temperature, solvent polarity, and catalyst loading. For instance, a 2³ factorial design can identify interactions between parameters .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress (e.g., disappearance of starting material carbonyl peaks at ~1700 cm⁻¹) .
- Purification Refinement : Employ dual-column chromatography (normal phase followed by amine-modified silica) to resolve polar byproducts .
Advanced Research Questions
Q. How should researchers resolve contradictions between spectroscopic data and computational predictions?
Methodological Answer:
- Theoretical Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts (e.g., using Gaussian 16 with B3LYP/6-31G* basis set). Discrepancies >0.5 ppm suggest conformational flexibility or impurities .
- Dynamic NMR Studies : Perform variable-temperature NMR to detect rotameric equilibria in the dithiolane moiety, which may explain split peaks .
Q. Table 2: Example DFT vs. Experimental NMR Shifts
| Proton Position | DFT (ppm) | Experimental (ppm) | Deviation |
|---|---|---|---|
| CF₂O-adjacent | 7.1 | 7.3 | +0.2 |
| Dithiolane CH₂ | 3.0 | 2.9 | -0.1 |
Q. What computational methods are suitable for modeling interactions between this compound and biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate binding to cysteine-rich proteins (e.g., thioredoxin reductase). Focus on dithiolane disulfide exchange mechanisms .
- Docking Studies : AutoDock Vina or Schrödinger Suite can predict binding poses. Parameterize the difluoromethoxy group’s electrostatic potential using RESP charges .
Q. How to design experiments to study metabolic stability and degradation pathways?
Methodological Answer:
- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify metabolites using fragmentation patterns (e.g., loss of dithiolane via -S-S- cleavage) .
- Isotope Labeling : Synthesize a ¹³C-labeled analog to trace metabolic intermediates in mass spectrometry .
Q. What strategies mitigate challenges in scaling up the synthesis for preclinical studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
